![molecular formula C22H25N3O4S B2929748 N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942004-50-4](/img/structure/B2929748.png)

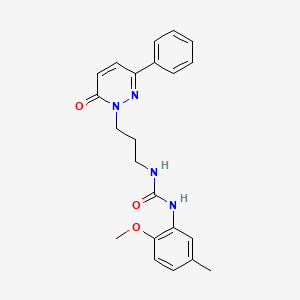

N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

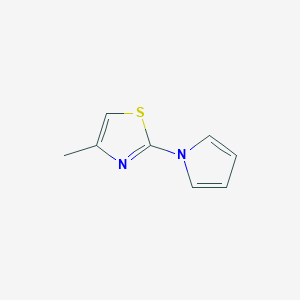

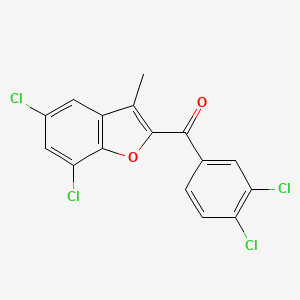

Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The benzo[d][1,3]dioxole group is a type of aromatic organic compound that is based on the dioxole structure, but where the oxygen atoms are part of a benzene ring .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be influenced by the substituents on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

Synthesis and Characterization

Modular Synthesis of Tetrahydrobenzo[b]azepines : Tetrahydrobenzo[b]azepines (THBAs) are pivotal in many bioactive compounds. A method for synthesizing THBAs from aryl iodides using palladium/norbornene (Pd/NBE) cooperative catalysis is detailed, demonstrating the synthesis of diverse pharmaceutically relevant THBA derivatives (Xin Liu, Jianchun Wang, Guangbin Dong, 2021).

Characterization and Antimicrobial Evaluation : A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of benzo[d]dioxaphosphole-tetrazol-thiophene carboxamides provides insights into the chemical properties and potential applications in antimicrobial fields (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Benzothiazole-based Antibacterial Agents : The design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones reveal their efficacy as novel antibacterial agents. Specific compounds within this series showed promising activity against Staphylococcus aureus and Bacillus subtilis (M. Palkar, A. Patil, Girish Hampannavar, et al., 2017).

Analytical Applications

- Carbonyl Compounds Detection : Research on the use of N-Methyl benzothiazolone hydrazone for identifying and measuring carbonyl compounds via spectrophotometric and colorimetric methods illuminates its application in detecting aldehydes, ketones, and related compounds (M. Paz, O. Blumenfeld, M. Rojkind, et al., 1965).

Photolytic and Catalytic Properties

Photolytic Behavior Studies : An exploration of the photolysis of 3-phenyl-Δ2-oxadiazol-5-one, which results in various reaction products, offers insights into the photolytic behavior of compounds involving benzothiazolyl groups (J. H. Boyer, P. Frints, 1970).

Medical Research

- Serotonin Antagonist and Antiarrhythmic Activities : A study focusing on the synthesis and evaluation of novel thiophene derivatives synthesized from benzo[b]thiophene carboxamide highlights their potential antiarrhythmic, serotonin antagonist, and antianxiety activities (A. Amr, M. Sherif, M. Assy, et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c26-20(14-8-9-16-17(12-14)29-13-28-16)24-22-23-19-15(6-5-7-18(19)30-22)21(27)25-10-3-1-2-4-11-25/h8-9,12,15H,1-7,10-11,13H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHJARFCAWJBDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane](/img/structure/B2929673.png)

![N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide](/img/structure/B2929674.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B2929681.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2929682.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2929683.png)

![3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2929684.png)

![3-[1-(2,2-Diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2929685.png)